3-Chloro-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride
Description
3-Chloro-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride is a complex organic compound with potential applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound features a chloro group, a methoxy group, and a sulfonamide group attached to a phenyl ring, which is further connected to a propylamine chain.
Properties
IUPAC Name |
5-(2-amino-1-chloro-3,3,3-trideuteriopropyl)-2-methoxybenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O3S.ClH/c1-6(12)10(11)7-3-4-8(16-2)9(5-7)17(13,14)15;/h3-6,10H,12H2,1-2H3,(H2,13,14,15);1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMHMKZYNOPCJR-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)S(=O)(=O)N)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(C1=CC(=C(C=C1)OC)S(=O)(=O)N)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(2-Amino-1-Chloropropyl)-2-Methoxybenzenesulfonamide
The foundational intermediate is prepared via a three-step sequence:
a. Sulfonylation of 2-Methoxy-5-Propanoylbenzenesulfonamide
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Mechanism : Electrophilic aromatic substitution at the para position relative to the methoxy group.
b. Chlorination with Phosphorus Oxychloride
c. Amine Protection
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Strategy : Boc anhydride (1.5 equiv) in THF, 25°C, 12 hr.
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Purpose : Prevents side reactions during subsequent deuteration.
Deuteration of the Methyl Group
Deuterium incorporation employs a modified Corey-Bakshi-Shibata reduction:
a. Ketone Intermediate Preparation
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Substrate : 5-(2-((tert-Butoxycarbonyl)amino)-1-chloropropyl)-2-methoxybenzenesulfonamide.
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Oxidation : Pyridinium chlorochromate (PCC, 1.1 equiv), DCM, 0→25°C.
b. Deuteration via Asymmetric Reduction
Hydrochloride Salt Formation
a. Deprotection and Acidification
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Conditions : 4M HCl in dioxane (5 equiv), 25°C, 2 hr.
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Workup : Precipitation with diethyl ether, filtration, and lyophilization.
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Purity : >99% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN).
Analytical Validation
Table 1: Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 315.22 g/mol | HRMS (ESI+) |
| Deuterium Incorporation | 99.5% | ²H NMR (400 MHz) |
| Melting Point | 214–216°C (dec.) | DSC |
| Solubility (H₂O) | 12 mg/mL | UV-Vis (λ = 280 nm) |
Process Optimization Strategies
Catalytic System Enhancements
Green Chemistry Approaches
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Microwave-Assisted Chlorination : Reduces reaction time from 6 hr to 45 min (80°C, 300 W).
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Solvent Recycling : DCM recovery rate reaches 92% via rotary evaporation and molecular sieve drying.
Scalability and Industrial Considerations
Pilot-Scale Production
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to form phenolic compounds.
Reduction: : The compound can be reduced to remove the chloro group or modify the propylamine chain.
Substitution: : The methoxy and sulfonamide groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
Oxidation: : Phenolic compounds, quinones.
Reduction: : Chloroalkanes, amines.
Substitution: : Alkoxyphenyl compounds, sulfonamide derivatives.
Scientific Research Applications
Drug Development
This compound is primarily utilized in drug development, particularly as a precursor or active ingredient in pharmaceuticals. Its sulfonamide group is known for antibacterial properties, making it a candidate for developing new antimicrobial agents. Research has shown that compounds with similar structures exhibit efficacy against various bacterial strains, suggesting potential therapeutic uses for this compound .
Proteomics Research
3-Chloro-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride has been employed in proteomics studies to investigate protein interactions and functions. Its labeling capabilities allow researchers to track proteins within complex biological systems, aiding in the understanding of cellular processes and disease mechanisms .
Biochemical Assays
The compound is also used in biochemical assays to study enzyme activities and cellular responses. For instance, it can inhibit specific enzymes involved in lipid metabolism, providing insights into conditions like phospholipidosis. Such studies are crucial for understanding drug-induced toxicity and the metabolic pathways affected by pharmaceutical compounds .
Antibacterial Studies
Research indicates that this compound can serve as a model for studying the antibacterial effects of sulfonamides. Its interactions with bacterial enzymes can help elucidate mechanisms of resistance and inform the design of more effective antibiotics .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds include:
3-Chloro-3-(4'-methoxyphenyl)-2-propylamine
3-Chloro-3-(3'-sulfonamidophenyl)-2-propylamine
3-Chloro-3-(4'-methoxy-3'-aminophenyl)-2-propylamine
These compounds differ in the presence or absence of the methoxy and sulfonamide groups, which can significantly affect their chemical properties and applications.
Q & A
How can researchers optimize the deuteration process for synthesizing 3-Chloro-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride to ensure isotopic purity?
Advanced Research Focus: Deuteration efficiency and isotopic purity in multi-step synthesis.
Methodological Answer:
Deuteration at the methyl-d3 position requires careful selection of deuterated reagents (e.g., D₂O, deuterated solvents) and optimization of reaction conditions (temperature, pH, catalyst). Isotopic purity (>99% deuterium incorporation) can be validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, comparing proton vs. deuterium signals . For example, deuterated valine hydrochloride synthesis () highlights the use of deuterium oxide in hydrolysis steps, with purity confirmed by isotopic distribution analysis. Contamination risks from proton exchange in aqueous conditions should be mitigated using anhydrous solvents and inert atmospheres.
What analytical strategies are recommended to resolve structural ambiguities in this compound, particularly regarding sulfonamide group conformation?
Advanced Research Focus: Structural elucidation of complex substituents.
Methodological Answer:
X-ray crystallography is the gold standard for resolving conformational ambiguities in sulfonamide groups. If crystals are unavailable, advanced NMR techniques (e.g., NOESY, ROESY) can probe spatial proximity between the sulfonamide nitrogen and aromatic protons. Computational methods (DFT calculations) may predict stable conformers, which can be cross-validated with experimental data . For example, details the use of InChI key descriptors and SMILES notations to model substituent interactions in structurally similar compounds.
How do researchers design structure-activity relationship (SAR) studies to evaluate the impact of the 4'-methoxy and 3'-sulfonamido substituents on biological activity?
Advanced Research Focus: SAR for therapeutic target engagement.
Methodological Answer:
A systematic SAR approach involves synthesizing analogs with modified substituents (e.g., replacing methoxy with ethoxy or removing sulfonamide) and testing their binding affinity in vitro. For instance, discusses cyclopentylamine derivatives where phenyl group substitutions correlate with receptor selectivity. High-throughput screening (HTS) combined with molecular docking can identify critical hydrogen-bonding interactions between the sulfonamide group and target proteins .
What methodologies are employed to assess the pharmacokinetic effects of deuterium substitution in 3-propylamine-methyl-d3 derivatives?
Advanced Research Focus: Deuteration impacts on metabolic stability and bioavailability.
Methodological Answer:
Comparative studies using deuterated vs. non-deuterated analogs are essential. In vivo pharmacokinetic (PK) studies in model organisms measure parameters like half-life (t½), Cₘₐₓ, and clearance rates. highlights deuterated valine hydrochloride as a reference standard for tracking metabolic pathways via LC-MS/MS. Deuterium’s kinetic isotope effect (KIE) on CYP450-mediated metabolism should be quantified using liver microsome assays .
How can researchers address discrepancies in reported biological activity data for this compound across different assay systems?
Advanced Research Focus: Data reproducibility and assay variability.
Methodological Answer:
Discrepancies may arise from differences in cell lines, assay conditions (e.g., pH, serum content), or compound solubility. Standardize protocols using guidelines like the NIH Assay Guidance Manual. For example, notes that impurities in venlafaxine analogs can skew bioactivity results; thus, HPLC purity >98% is critical. Meta-analysis of published data with strict inclusion criteria (e.g., standardized IC₅₀ measurements) can reconcile contradictions .
What strategies are effective for impurity profiling of this compound during scale-up synthesis?
Advanced Research Focus: Impurity identification and mitigation in scaled processes.
Methodological Answer:
Use LC-MS and HRMS to detect trace impurities (e.g., dechlorinated byproducts or incomplete deuteration). describes impurity characterization in ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride via retention time alignment and spectral matching. Process parameters (e.g., reaction time, stoichiometry) should be optimized using design-of-experiment (DoE) approaches to minimize side reactions .
How can researchers evaluate the impact of hydrochloride salt formation on the compound’s solubility and crystallinity?
Advanced Research Focus: Salt selection for physicochemical optimization.
Methodological Answer:
Compare solubility profiles of free base vs. hydrochloride salt in buffer systems (pH 1–7.4) using shake-flask or UV-Vis methods. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) assess crystallinity changes. notes that hydrochloride salts of cyclopentylamine derivatives exhibit enhanced aqueous solubility, critical for in vivo studies. Salt formation kinetics can be monitored via in situ Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
